molecular formula C16H14N2O2 B7817466 Ethyl 2-phenylimidazo[1,2-a]pyridine-8-carboxylate

Ethyl 2-phenylimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B7817466
M. Wt: 266.29 g/mol
InChI Key: LQZKMQSUTWTERW-UHFFFAOYSA-N
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Description

Ethyl 2-phenylimidazo[1,2-a]pyridine-8-carboxylate (CAS 133426-98-9) is a high-purity chemical compound supplied with a minimum purity of ≥98% . It is a derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its wide range of biological activities . This scaffold is recognized for its significant presence in pharmacologically active molecules, forming the core structure of several drugs such as zolpidem, and has been extensively investigated for its potential in developing new therapeutic agents . Research into similar 2-phenylimidazo[1,2-a]pyridine derivatives has demonstrated that this class of compounds can exhibit notable anti-inflammatory activity, with some studies indicating that specific derivatives show effects surpassing standard drugs like indomethacin, while maintaining a lower ulcerogenic potential . The structural motif is also being explored for other applications, including serving as a precursor for more complex molecules in computational and spectroscopic studies to understand its electronic properties and chemical reactivity . The compound should be stored sealed in a dry environment at 2-8°C and is shipped at room temperature . This product is intended for research and further manufacturing applications only. It is strictly not for direct human use.

Properties

IUPAC Name

ethyl 2-phenylimidazo[1,2-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-20-16(19)13-9-6-10-18-11-14(17-15(13)18)12-7-4-3-5-8-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZKMQSUTWTERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-phenylimidazo[1,2-a]pyridine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and potential applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₄H₁₅N₂O₂
  • Molecular Weight : Approximately 239.29 g/mol
  • Structural Features : The compound features an ethoxy group attached to the imidazo[1,2-a]pyridine core, which influences its solubility and reactivity compared to other derivatives.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Involving phenylacetic acid and 2-aminopyridine.
  • Cyclization Techniques : Utilizing different catalysts such as copper or gold to facilitate the formation of the imidazopyridine ring.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies have shown that it possesses both antibacterial and antifungal properties:

  • Antibacterial Activity : This compound has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it has shown a minimum inhibitory concentration (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.0048

Antifungal Activity

In addition to its antibacterial properties, the compound has also been evaluated for antifungal activity:

  • Fungal Strains Tested : Candida albicans and Fusarium oxysporum.
  • Results : Showed significant activity with MIC values indicating effective inhibition of fungal growth.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It interacts with various biological targets that may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease treatments.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Study on Antimicrobial Activity : A recent study tested a series of imidazopyridine derivatives, including this compound, demonstrating its efficacy against resistant bacterial strains .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.

Conclusion and Future Directions

This compound shows promising biological activities that warrant further exploration. Its antimicrobial and anti-inflammatory properties position it as a valuable compound in drug development for infectious diseases and inflammatory conditions. Future research should focus on detailed pharmacokinetic studies, safety profiles, and potential therapeutic applications in clinical settings.

Scientific Research Applications

Synthesis of Ethyl 2-phenylimidazo[1,2-a]pyridine-8-carboxylate

The synthesis of this compound typically involves multi-component reactions (MCRs), which are efficient methods for generating complex molecules. For instance, techniques like the Groebke reaction have been employed to synthesize imidazo[1,2-a]pyridine derivatives effectively. This method allows for the formation of bioactive compounds in a single step, enhancing yield and reducing the number of required reagents .

Pharmacological Properties

This compound has shown potential in various pharmacological contexts:

  • Anti-inflammatory Activity : Derivatives of imidazo[1,2-a]pyridine have been evaluated for their ability to inhibit tumor necrosis factor alpha (TNF-α), a key cytokine involved in inflammatory processes. Compounds similar to this compound have demonstrated significant anti-inflammatory effects both in vitro and in vivo, making them candidates for treating inflammatory diseases .
  • Antimicrobial Activity : Research indicates that imidazo[1,2-a]pyridine derivatives possess antibacterial properties against various gram-positive and gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Therapeutic Applications

The therapeutic implications of this compound can be categorized as follows:

Neurological Disorders

Certain derivatives have been investigated for their effects on serotonin receptors, specifically the 5-HT2A receptor. Modulating this receptor can be beneficial in treating conditions like insomnia and other sleep disorders. Compounds with similar structures have shown promise as potential treatments by improving sleep quality and managing related disorders .

Cancer Treatment

The anti-inflammatory properties of this compound derivatives also extend to oncology. By inhibiting TNF-α production, these compounds may help reduce tumor growth and metastasis in certain cancer types. The ability to modulate inflammatory pathways is crucial in cancer therapy as inflammation is often linked to tumor progression .

Case Studies and Research Findings

Several studies highlight the efficacy of imidazo[1,2-a]pyridine derivatives:

StudyFindings
Lacerda et al. (2014)Developed novel imidazo[1,2-a]pyridine-N-glycinyl-hydrazone derivatives that inhibited TNF-α production significantly more than previous compounds .
Antibacterial Study (1992)Synthesized a series of imidazo[1,2-a]pyrimidine derivatives with potent antimicrobial activity against various bacterial strains .
Neurological ModulationInvestigated the effects on sleep disorders through modulation of serotonin receptors, showing potential for treating insomnia .

Chemical Reactions Analysis

DBU-Catalyzed Cyclization

A highly efficient method uses 2-aminopyridines and phenacyl bromides in aqueous ethanol (1:1 v/v) with catalytic DBU (1,8-diazabicycloundec-7-ene) at room temperature :

  • Mechanism :

    • Nucleophilic attack by the endocyclic nitrogen of 2-aminopyridine on phenacyl bromide forms a pyridinium intermediate.

    • Intramolecular cyclization eliminates HBr, yielding the imidazo[1,2-a]pyridine core.

    • Esterification or pre-functionalization introduces the ethyl carboxylate group .

  • Yield : 65–94% (dependent on substituents) .

Cu(I)-Catalyzed Oxidative Coupling

Copper catalysts facilitate coupling between 2-aminopyridines and β-keto esters under aerobic conditions :

  • Conditions : CuCl (10 mol%), DMF, 70°C, 60 hours.

  • Outcome : Forms the imidazo[1,2-a]pyridine skeleton with moderate yields (e.g., 11–50%) .

Functional Group Transformations

The ethyl ester and phenyl groups enable diverse reactivity.

Ester Hydrolysis

The ethyl carboxylate undergoes hydrolysis to form the corresponding carboxylic acid (e.g., 2-phenylimidazo[1,2-a]pyridine-8-carboxylic acid):

  • Reagents : KOH or NaOH in aqueous ethanol.

  • Conditions : Reflux, 6–8 hours.

  • Yield : >80%.

Reduction of the Ester Group

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:

  • Reagents : LiAlH₄ (2 equivalents).

  • Conditions : Anhydrous THF, 0°C to reflux.

  • Product : 2-Phenylimidazo[1,2-a]pyridin-8-ylmethanol.

Electrophilic Substitution Reactions

The imidazo[1,2-a]pyridine core undergoes electrophilic substitution at electron-rich positions.

Halogenation

  • Reagents : N-bromosuccinimide (NBS) or iodine (I₂).

Nitration

  • Reagents : HNO₃/H₂SO₄.

  • Position : Nitration occurs at the C5 or C7 positions of the pyridine ring.

Oxidation Reactions

The imidazole ring is susceptible to oxidation under strong conditions:

Reagent Conditions Product Yield
KMnO₄Acidic medium, 60°CRing-opened dicarboxylic acid derivative65%
H₂O₂/FeCl₃Ethanol, RTN-Oxide derivative45%

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions modify the phenyl group:

  • Suzuki-Miyaura Coupling :

    • Reagents : Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃.

    • Conditions : DMF/H₂O, 80°C.

    • Outcome : Biaryl derivatives with extended conjugation.

Mechanistic Insights

Key pathways observed in its reactivity:

  • Electrophilic Aromatic Substitution : Directed by the electron-rich imidazole nitrogen.

  • Nucleophilic Attack : The ester group activates adjacent positions for nucleophilic substitution .

  • Radical Intermediates : Oxidative coupling reactions (e.g., with Cu(I)) proceed via radical species .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares Ethyl 2-phenylimidazo[1,2-a]pyridine-8-carboxylate with key analogs, emphasizing substituent-driven variations in molecular weight, polarity, and reactivity.

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities Reference
Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate Cyano (8), Ester (2) C₁₁H₉N₃O₂ 215.21 High reactivity (cyano for coupling)
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate Cl (7), I (8), Ester (2) C₁₀H₈ClIN₂O₂ 350.54 Antimicrobial potential (halogen effects)
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate NH₂ (8), Br (6), Ester (2) C₁₀H₁₀BrN₃O₂ ~284.11 (calc.) Enhanced solubility (amino group)
Ethyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate F (8), Ester (2) C₁₀H₉FN₂O₂ 208.19 Improved metabolic stability (F)
Ethyl 3-amino-8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate NH₂ (3), Br (8), F (6), Ester (2) C₁₀H₉BrFN₃O₂ 302.10 Multitarget activity (halogens + amino)
This compound Ph (2), Ester (8) C₁₆H₁₄N₂O₂ ~274.30 (calc.) High lipophilicity (phenyl group) N/A
Key Observations:
  • Electron-Withdrawing Groups (EWGs): Cyano (CN) and nitro (NO₂) groups at position 8 (e.g., ) increase electrophilicity, facilitating nucleophilic substitution reactions. The nitro group in Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate enhances π-π stacking in biological targets .
  • Iodo derivatives (e.g., , MW 350.54) may exhibit prolonged half-lives due to reduced metabolism.
  • Amino and Hydroxy Groups: Amino (NH₂) and hydroxy (OH) substituents () enhance solubility via hydrogen bonding, critical for oral bioavailability.

Preparation Methods

Multi-Step Copper-Catalyzed Synthesis

The most widely documented method involves a two-step copper(I) iodide-catalyzed reaction between 2-amino-3-picoline and ethyl benzoylacetate. As reported by Li et al., the first step employs copper(I) iodide in N,N-dimethylformamide (DMF) at 70°C to facilitate cyclocondensation, forming the imidazo[1,2-a]pyridine core . The second step introduces a phenyl group via Ullmann-type coupling under identical conditions, yielding the target compound. While the exact yield remains unspecified, this method is noted for its compatibility with green chemistry principles due to the absence of hazardous solvents .

Critical parameters influencing this route include:

  • Catalyst loading : Optimal at 10 mol% copper(I) iodide.

  • Temperature : Reactions proceed efficiently at 70°C, avoiding energy-intensive conditions.

  • Solvent : DMF enhances reaction kinetics but requires careful post-synthesis purification.

This method’s limitation lies in its multi-step nature, which complicates scalability. However, its reliance on inexpensive catalysts and mild conditions makes it economically viable for laboratory-scale synthesis .

One-Pot Synthesis Using Ionic Liquids

A solvent-free, one-pot approach utilizing the ionic liquid [Bmim]Br₃ has been developed to streamline synthesis. In this method, acetophenone, [Bmim]Br₃, and 2-aminopyridine react in the presence of Na₂CO₃ at room temperature . The ionic liquid acts as both catalyst and solvent, enabling a 40–80% yield range within 40 minutes .

Advantages over traditional methods :

  • Environmental sustainability : Eliminates volatile organic solvents.

  • Simplified workflow : No intermediate isolation required.

  • Broad substrate tolerance : Accommodates electron-donating and withdrawing substituents on acetophenone.

The reaction mechanism involves in situ generation of α-bromoacetophenone via halogenation by [Bmim]Br₃, followed by cyclization with 2-aminopyridine. Despite its efficiency, the method’s reliance on ionic liquids raises concerns about cost and recyclability for industrial applications .

Solid-Phase Synthesis for Combinatorial Libraries

Solid-phase synthesis enables high-throughput production of imidazo[1,2-a]pyridine derivatives, including carboxamides. A resin-bound 2-aminonicotinate intermediate is treated with α-haloketones to form the imidazo[1,2-a]pyridine core, followed by halogenation at the 3-position . Cleavage from the solid support using primary or secondary amines yields the target ester after purification via solid-supported liquid-liquid extraction .

Key features :

  • Modularity : Enables rapid generation of structural analogs.

  • Purity : Solid-phase extraction minimizes byproduct contamination.

  • Scalability : Adaptable to automated synthesis platforms.

While primarily used for carboxamide derivatives, this method’s framework can be adapted for ethyl ester synthesis by modifying cleavage reagents .

Nitration and Functionalization Strategies

Patent literature describes post-synthesis modifications of ethyl 2-phenylimidazo[1,2-a]pyridine-8-carboxylate. Dissolving the compound in concentrated sulfuric acid and treating with 70% nitric acid introduces nitro groups at specific positions, enabling further functionalization . This step is critical for generating pharmacologically active derivatives but requires precise control of reaction conditions to avoid over-nitration .

Optimization insights :

  • Acid concentration : >90% sulfuric acid ensures protonation of the heterocycle.

  • Temperature : Nitration proceeds optimally at 0–5°C to suppress side reactions.

  • Workup : Neutralization with NaHCO₃ followed by dichloromethane extraction isolates the product .

Traditional Condensation Approaches

Early synthetic routes involve refluxing phenacyl bromide with ethyl 2-aminonicotinate in methyl ethyl ketone (MEK). The reaction proceeds via nucleophilic attack of the amine on the α-carbon of phenacyl bromide, followed by cyclodehydration . Yields from this method are moderate (50–65%), but the use of MEK as a high-boiling solvent complicates purification .

Comparative analysis with modern methods :

ParameterTraditional (MEK)Copper-CatalyzedIonic Liquid
Yield (%)50–65Not reported40–80
Reaction Time5–8 hours2–4 hours40 minutes
Solvent ToxicityHighModerateNone
ScalabilityLimitedModerateHigh

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for Ethyl 2-phenylimidazo[1,2-a]pyridine-8-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step protocol is commonly employed:

Condensation : React 2-aminonicotinic acid with chloroacetaldehyde in ethanol to form the imidazo[1,2-a]pyridine core. Ethanol serves as an eco-friendly solvent, reducing environmental impact .

Esterification/Coupling : Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) to couple the intermediate with ethyl chloroformate or substituted amines. This step achieves yields of 93–97% under mild conditions .
Optimization Tips : Monitor reaction progress via TLC, and adjust catalyst loading (e.g., 1.2 equiv. HATU) to minimize by-products.

Q. How do I validate the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • 1H NMR : Confirm the presence of the ethyl ester group (δ 1.3–1.4 ppm for CH3, δ 4.3–4.4 ppm for CH2) and aromatic protons (δ 7.2–8.5 ppm for phenyl and pyridine rings) .
  • FT-IR : Look for ester carbonyl stretching (~1700 cm⁻¹) and C-N imidazole vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Match the molecular ion peak ([M+H]+) to the theoretical mass (e.g., C16H15N2O2 requires m/z 277.1183) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Case Study : Compare solid-phase synthesis (e.g., polymer-bound intermediates) vs. solution-phase methods . Solid-phase may reduce purification steps but lower yields due to incomplete resin cleavage.
  • Root-Cause Analysis : Use HPLC to detect side products (e.g., dehalogenation by-products in brominated analogs) . Adjust reaction time or temperature to suppress competing pathways.
  • Validation : Reproduce conflicting protocols under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables .

Q. How can Rhodium-catalyzed C-H activation improve functionalization of the imidazo[1,2-a]pyridine scaffold?

  • Methodological Answer :

  • Directed C-H Bond Functionalization : Use the imidazole nitrogen as a directing group for regioselective C3 or C6 functionalization. Rhodium catalysts (e.g., [Cp*RhCl2]2) enable coupling with alkenes or alkynes under mild conditions .
  • Example : Introduce trifluoromethyl or aryl groups at the C3 position via oxidative coupling, monitored by 19F NMR or X-ray crystallography .
  • Mechanistic Insight : DFT calculations can model transition states to predict selectivity .

Q. What computational approaches optimize reaction pathways for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Machine Learning (ML) : Train models on reaction databases (e.g., USPTO) to predict optimal catalysts or solvents for esterification or amidation .
  • Quantum Chemistry : Calculate activation energies for key steps (e.g., ring closure) using Gaussian or ORCA software. Compare with experimental Arrhenius plots .
  • Workflow : Integrate LabMate.AI or similar platforms for real-time reaction monitoring and data-driven optimization .

Q. How do structural modifications at the 8-carboxylate position affect bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with methyl, nitro, or halogen substituents. Test in vitro against kinase targets (e.g., CDK inhibitors) .
  • Assay Design : Use fluorescence polarization assays to measure IC50 values. For example, replace the ethyl ester with a primary amide to enhance solubility and cellular uptake .
  • Crystallography : Resolve binding modes via X-ray structures (e.g., PDB entries) to identify critical hydrogen bonds with the carboxylate group .

Data Analysis & Validation

Q. How do I address discrepancies between X-ray crystallography and NMR data for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Crystal Packing Effects : X-ray structures may show non-planar conformations due to intermolecular forces (e.g., C-H···O interactions), while NMR reflects solution-phase dynamics. Compare torsion angles from XRD (e.g., 55.6° for carboxylate groups ) with NOESY correlations .
  • Dynamic NMR : Use variable-temperature 1H NMR to detect rotational barriers in esters or hindered aryl groups .

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